molecular formula C11H9F3O3 B2820189 2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid CAS No. 773121-23-6

2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B2820189
CAS No.: 773121-23-6
M. Wt: 246.185
InChI Key: SZHVEHBNTSXDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid is a high-purity chemical compound supplied for research and development purposes. It is characterized by the CAS Number 773121-23-6 and has a molecular formula of C11H9F3O3 and a molecular weight of 246.18 g/mol . The compound's structure features a prop-2-enoic acid backbone, also known as an acrylic acid derivative, substituted with a methyl group and a 4-(trifluoromethoxy)phenyl ring system . This specific arrangement, particularly the presence of the trifluoromethoxy group, is often of significant interest in medicinal chemistry and materials science research due to its potential to influence the molecule's electronic properties, metabolic stability, and lipophilicity. The compound is provided with a documented SMILES string of O=C(O)/C(C)=C/C1=CC=C(OC(F)(F)F)C=C1 . Researchers can leverage this compound as a key synthetic intermediate or building block for the development of novel molecules. Potential areas of investigation include the synthesis of more complex structures for biological evaluation or the creation of functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified individuals in a controlled laboratory setting. Please refer to the safety data sheet for proper handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHVEHBNTSXDOL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)OC(F)(F)F)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly:

  • Anti-inflammatory Properties: It has been shown to inhibit cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins, thereby reducing inflammation.
  • Cell Signaling Modulation: The compound can influence cellular processes by modulating pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a role in immune responses.

Research indicates that this compound interacts with various proteins and enzymes within biological systems, affecting metabolic pathways. Its ability to inhibit specific enzymes suggests potential applications in treating inflammatory diseases and other conditions linked to dysregulated cellular signaling .

Industrial Applications

The versatility of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid extends into industrial applications:

  • Specialty Chemicals Production: It serves as a building block for synthesizing more complex organic molecules utilized in various industries.
  • Material Science: The compound's unique properties may be harnessed in developing materials with specialized characteristics, such as enhanced durability or chemical resistance.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anti-inflammatory Effects: A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting cyclooxygenase activity.
  • Cellular Metabolism Impact: Research indicated that treatment with this compound altered metabolic pathways in cancer cell lines, suggesting potential uses in oncology.

These findings underscore the compound's relevance in therapeutic contexts and highlight areas for future research.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

OKY-1581

  • Structure: (E)-2-Methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid.
  • Key Differences : The 4-(trifluoromethoxy)phenyl group is replaced with a 4-(pyridin-3-ylmethyl)phenyl moiety.
  • Biological Activity: OKY-1581 is a selective thromboxane A2 (TXA2) synthase inhibitor, demonstrating protective effects against acetaminophen-induced liver injury in mice. However, its clinical development was halted due to adverse reactions .

VUFB 20609

  • Structure: (2E)-2-Methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid.
  • Key Differences: Incorporates a quinolin-2-ylmethoxy-sulfanyl-phenyl substituent.
  • Biological Activity: Acts as a potent antileukotrienic agent, targeting leukotriene receptors. The sulfanyl and quinoline groups likely improve receptor affinity compared to the trifluoromethoxy group .
  • Synthetic Relevance: Synthesized via multi-step coupling reactions, highlighting the adaptability of the propenoic acid core for complex modifications .

3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic Acid

  • Structure : Lacks the methyl group at position 2.
  • Key Differences : Reduced steric hindrance due to the absence of the methyl group.
  • Physicochemical Impact : Lower molecular weight (232.16 g/mol) and altered acidity (pKa ~4.5) compared to the methylated analog .
  • Applications : Used as a precursor for polymer synthesis and bioactive conjugates .

(2E)-3-[4-(Trifluoromethyl)phenyl]prop-2-enoic Acid

  • Structure : Features a trifluoromethyl (-CF₃) group instead of trifluoromethoxy (-OCF₃).

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid

  • Key Differences : Increased conformational flexibility due to single-bond rotation.
  • Metabolic Stability : Likely more resistant to oxidation but less rigid in target binding compared to the unsaturated analog .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity/Use Reference
2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid C₁₁H₉F₃O₃ 246.18 -OCF₃ Scaffold for drug discovery
OKY-1581 C₁₇H₁₅NO₂ 265.31 -Pyridin-3-ylmethyl TXA2 synthase inhibitor
VUFB 20609 C₂₆H₂₁NO₃S 427.52 -Quinolin-2-ylmethoxy-sulfanyl Antileukotrienic agent
3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic acid C₁₀H₇F₃O₃ 232.16 -OCF₃ (no methyl) Polymer precursor
(2E)-3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid C₁₀H₇F₃O₂ 216.16 -CF₃ Undisclosed
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid C₁₁H₁₁F₃O₃ 248.20 -OCF₃ (saturated backbone) Undisclosed

Key Insights from Comparative Analysis

Substituent Effects :

  • Electron-Withdrawing Groups : The -OCF₃ and -CF₃ groups enhance metabolic stability and lipophilicity but differ in electronic effects. -OCF₃ is less electron-withdrawing than -CF₃, influencing reactivity and target interactions .
  • Bulkiness : Methyl groups (e.g., at position 2) introduce steric hindrance, which can improve selectivity but reduce binding affinity in some cases .

Biological Activity :

  • Enzyme Inhibition : OKY-1581 and VUFB 20609 demonstrate the importance of aromatic substituents in targeting specific enzymes (TXA2 synthase) or receptors (leukotriene) .
  • Toxicity Considerations : Adverse reactions in OKY-1581 underscore the need for balanced substituent design to minimize off-target effects .

Synthetic Flexibility: The propenoic acid core supports diverse modifications (e.g., sulfanyl linkages, quinoline additions), enabling tailored applications in medicinal chemistry .

Biological Activity

2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid, also known by its CAS number 773121-23-6, is a synthetic organic compound notable for its unique trifluoromethoxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in enzyme inhibition and modulation of receptor interactions.

The molecular formula of this compound is C11H9F3O3C_{11}H_{9}F_{3}O_{3}, with a molecular weight of approximately 246.18 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development.

PropertyValue
Molecular FormulaC₁₁H₉F₃O₃
Molecular Weight246.18 g/mol
CAS Number773121-23-6
IUPAC Name(2E)-2-methyl-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic potential in treating metabolic disorders.
  • Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways that are crucial for maintaining physiological homeostasis.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its structural features:

  • The trifluoromethoxy group enhances binding affinity to target proteins, allowing for more effective modulation of biological processes.
  • The propenoic acid moiety is known for its reactivity, which can lead to the formation of stable complexes with enzymes and receptors.

Case Studies

Several studies have investigated the efficacy of this compound:

  • Enzyme Interaction Studies : In vitro assays demonstrated that the compound effectively inhibited the activity of enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response. This inhibition suggests potential applications in pain management and anti-inflammatory therapies .
  • Cellular Signaling Pathways : Research has shown that treatment with this compound can modulate pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival .
  • Pharmacokinetics : Studies indicate that the compound exhibits favorable pharmacokinetic properties, including enhanced bioavailability and metabolic stability due to the trifluoromethoxy group .

Q & A

Basic: What are the key challenges in synthesizing 2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized?

Answer:
Synthesis challenges include controlling stereochemistry, achieving high regioselectivity during cyclization, and minimizing side reactions from the trifluoromethoxy group. Optimization involves:

  • Temperature control : Lower temperatures (0–5°C) reduce unwanted side reactions, while higher temperatures (80–100°C) may accelerate coupling steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates, while dichloromethane is preferred for acid-sensitive reactions .
  • Catalyst systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency, particularly for introducing the trifluoromethoxy-phenyl moiety .

Basic: What spectroscopic and crystallographic methods are most reliable for structural validation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming the presence and position of the trifluoromethoxy group, while ¹H-¹³C HSQC validates the prop-2-enoic acid backbone .
  • X-ray crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) are industry standards for resolving bond angles and hydrogen-bonding networks. Use high-resolution (<1.0 Å) data to mitigate disorder in the trifluoromethoxy group .

Advanced: How can discrepancies in crystallographic data (e.g., bond-length outliers) be resolved for this compound?

Answer:
Discrepancies often arise from thermal motion or partial occupancy of the trifluoromethoxy group. Mitigation strategies include:

  • Twinned data refinement : SHELXL’s TWIN/BASF commands model twinning effects common in fluorinated compounds .
  • Hydrogen-bonding analysis : Graph-set analysis (as per Etter’s rules) identifies atypical interactions that may distort bond lengths. For example, C=O⋯H–O interactions can elongate carbonyl bonds by 0.02–0.05 Å .
  • Validation tools : PLATON/ADDSYM checks for missed symmetry, while checkCIF flags steric clashes in the trifluoromethoxy group .

Advanced: What computational methods are effective for predicting the biological interactions of this compound?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets like cyclooxygenase-2 (COX-2), leveraging the compound’s trifluoromethoxy group for hydrophobic pocket interactions .
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) evaluate stability of ligand-protein complexes, focusing on fluorine-mediated van der Waals contacts .
  • ADMET prediction : SwissADME predicts enhanced metabolic stability due to the trifluoromethoxy group’s electron-withdrawing effects, reducing CYP450-mediated oxidation .

Basic: How does the trifluoromethoxy group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : The –OCF₃ group increases logP by ~1.2 units compared to methoxy analogs, enhancing membrane permeability .
  • Metabolic stability : Fluorine atoms resist oxidative degradation, extending half-life in vivo .
  • Acidity : The α,β-unsaturated carboxylic acid (pKa ~4.2) is moderately acidic, but –OCF₃ slightly decreases acidity vs. non-fluorinated analogs .

Advanced: What strategies resolve contradictions in biological activity data across cell-based vs. in vivo assays?

Answer:

  • Solubility adjustments : Use PEG-400 or cyclodextrin carriers to improve bioavailability in vivo, as cell-based assays may overestimate potency due to DMSO solvent effects .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo efficacy but are absent in vitro .
  • Dose-response alignment : Normalize in vivo doses to cellular IC₅₀ values using allometric scaling (e.g., body surface area) .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Keep at –20°C under argon to prevent hydrolysis of the trifluoromethoxy group. Desiccate to avoid carboxylic acid dimerization .
  • Solvent compatibility : Use anhydrous DMSO for stock solutions; avoid aqueous buffers below pH 4.0 to prevent precipitation .

Advanced: How can hydrogen-bonding networks in the crystal structure inform co-crystallization strategies for drug formulation?

Answer:

  • Co-former selection : Prioritize co-formers with complementary H-bond donors (e.g., urea derivatives) to interact with the compound’s carboxylic acid and –OCF₃ groups .
  • SHELXD screening : High-throughput screening identifies co-crystals with improved solubility, leveraging motifs like R₂²(8) carboxyl dimer networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.